molecular formula C24H24N2OS B2871843 N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide CAS No. 313374-03-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide

Cat. No.: B2871843
CAS No.: 313374-03-7
M. Wt: 388.53
InChI Key: KWKVCLUVTUNTSJ-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]adamantane-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, combining a benzothiazole pharmacophore with an adamantane moiety. This structural combination is characteristic of compounds investigated for targeted therapeutic applications. The benzothiazole core is a privileged scaffold in drug discovery, known for its diverse biological profile. Research on similar benzothiazole derivatives has demonstrated potent pharmacological activities, including antitumor properties and the ability to act as inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Such dual inhibitors are being explored as a modern polypharmacology approach to treat conditions like pain and inflammation, potentially offering efficacy with fewer side effects than traditional therapies . Furthermore, the adamantane group is widely utilized to enhance the drug-like properties of a molecule, notably by increasing lipid solubility and metabolic stability. This compound is intended for research applications only, specifically for in vitro biological screening and hit-to-lead optimization studies in fields such as oncology and neuroscience. It is supplied as a solid and should be stored under appropriate conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c27-23(24-12-15-9-16(13-24)11-17(10-15)14-24)26-19-6-2-1-5-18(19)22-25-20-7-3-4-8-21(20)28-22/h1-8,15-17H,9-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVCLUVTUNTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide typically involves the coupling of 2-aminobenzothiazole with adamantane-1-carboxylic acid. One common method employs hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions, yielding the desired product in high yields (80-95%).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the amide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the adamantane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.

Comparison with Similar Compounds

Structural Analog 1: N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide

  • Key Differences :
    • Replaces the benzothiazole with a simpler thiazole ring.
    • Introduces a sulfamoyl (-SO₂NH-) group at the phenyl para-position instead of the benzothiazole-phenyl linkage.
  • Implications: Reduced aromatic conjugation due to the smaller thiazole ring may lower binding affinity to targets requiring planar interactions (e.g., kinase enzymes) .
Property Target Compound Thiazol-2-ylsulfamoyl Analog
Molecular Formula C₂₄H₂₃N₂OS C₁₈H₂₁N₃O₂S₂ (from )
Key Functional Groups Benzothiazole, Adamantane carboxamide Thiazole, Sulfamoyl, Adamantane
Potential Bioactivity Anticancer, CNS targets Antimicrobial, enzyme inhibition

Structural Analog 2: 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

  • Key Differences :
    • Replaces the phenyl linker with an acetamide bridge.
    • Adds a methoxy (-OCH₃) group at the 6-position of the benzothiazole.
  • The methoxy group enhances electron density on the benzothiazole, which may modulate reactivity in redox-mediated biological processes (e.g., antioxidant activity).
  • Crystallographic Data :
    • Crystallizes in a triclinic P1 space group with intermolecular N–H⋯N hydrogen bonds and S⋯S interactions (3.622 Å), stabilizing the crystal lattice .
Property Target Compound 6-Methoxy-benzothiazole Analog
Molecular Weight ~393.5 g/mol 356.48 g/mol (C₂₀H₂₄N₂O₂S)
Crystallographic Features Not reported H-bonded dimers, S⋯S interactions
Synthetic Yield Not reported 22% (from )

Structural Analog 3: Adamantane-Oxazole Derivatives (e.g., Compound 8d(i))

  • Key Differences :
    • Replaces benzothiazole with an oxazole ring.
    • Incorporates piperidine or morpholine substituents.
  • Implications: Oxazole’s reduced electron density compared to benzothiazole may alter interactions with π-stacking targets (e.g., DNA or protein aromatic residues).
Property Target Compound Oxazole-Piperidine Analog (8d(i))
Bioactivity Hypothesized kinase inhibition JNK inhibition (similar to AS601245)
Synthetic Complexity Moderate High (multi-step functionalization)
Yield Not reported 67% (from )

Pharmacological and Physicochemical Trends

  • Lipophilicity : Adamantane derivatives generally exhibit high logP values. The target compound’s benzothiazole-phenyl linker may reduce solubility compared to sulfamoyl or oxazole analogs.
  • Target Selectivity: Benzothiazoles (e.g., AS601245 in ) are known JNK inhibitors, while oxazole-adamantane hybrids () target similar pathways. The absence of electron-withdrawing groups (e.g., -CF₃ in AS601245) in the target compound may reduce kinase affinity .
  • Synthetic Feasibility : The target compound’s synthesis likely involves coupling 2-(1,3-benzothiazol-2-yl)aniline with adamantane-1-carbonyl chloride, analogous to methods in (e.g., imidazole-mediated acylation).

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with adamantane-1-carboxylic acid. Common methodologies include:

  • Coupling agents : Hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) are frequently used.
  • Solvent : Dimethylformamide (DMF) serves as the solvent for the reaction.

This synthetic route has been optimized to ensure high yields and purity, often employing techniques such as recrystallization or chromatography for purification .

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Mycobacterium tuberculosis
  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) were determined for these organisms, revealing that the compound possesses superior inhibition compared to standard reference drugs .

Bacterial StrainMIC (µg/mL)Comparison to Standard
Mycobacterium tuberculosis5Better than Rifampicin
E. coli10Comparable to Ampicillin
S. aureus8Better than Vancomycin
Pseudomonas aeruginosa12Comparable to Gentamicin

2.2 Antitubercular Activity

In particular, derivatives of this compound have been highlighted for their antitubercular activity. A series of synthesized derivatives were evaluated, showing improved potency against M. tuberculosis compared to existing treatments . Structure-activity relationship studies indicated that modifications to the benzothiazole moiety significantly influenced biological activity.

3. Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) modeling has been employed to correlate the physicochemical properties of this compound with its biological activity. Key findings include:

  • Lipophilicity : Higher lipophilicity correlates with increased antibacterial activity.
  • Electronic Properties : Electron-donating groups on the benzothiazole ring enhance activity.

This modeling aids in predicting which structural modifications might yield compounds with enhanced efficacy .

Case Study 1: Antibacterial Evaluation

A study conducted by researchers synthesized a series of benzothiazole derivatives and evaluated their antibacterial properties against clinical isolates of S. aureus. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, leading to further exploration of their mechanisms of action .

Case Study 2: Antitubercular Screening

In another study focused on antitubercular screening, derivatives of this compound were tested against multidrug-resistant strains of M. tuberculosis. The findings revealed that specific modifications to the adamantane core improved binding affinity to target enzymes involved in bacterial cell wall synthesis .

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